molecular formula C9H8N2O2S B13827445 Acetamide,N-(6-hydroxy-2-benzothiazolyl)-

Acetamide,N-(6-hydroxy-2-benzothiazolyl)-

Cat. No.: B13827445
M. Wt: 208.24 g/mol
InChI Key: IIRAQYOKWILALQ-UHFFFAOYSA-N
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Description

Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is a chemical compound known for its unique structure and properties. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- typically involves the reaction of 6-hydroxybenzothiazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(6-hydroxy-2-benzothiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(6-hydroxy-2-benzothiazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular processes. For example, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 6-position of the benzothiazole ring plays a crucial role in its interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

N-(6-hydroxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C9H8N2O2S/c1-5(12)10-9-11-7-3-2-6(13)4-8(7)14-9/h2-4,13H,1H3,(H,10,11,12)

InChI Key

IIRAQYOKWILALQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)O

Origin of Product

United States

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